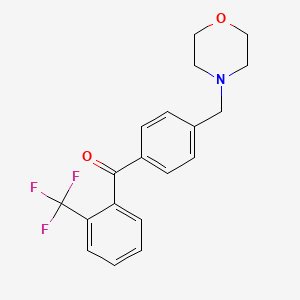

4'-Morpholinomethyl-2-trifluoromethylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXBGXCMLQPMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642646 | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-35-9 | |

| Record name | Methanone, [4-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ortho-Trifluoromethyl Effect: Structural & Functional Dynamics in 4'-Morpholinomethyl-2-trifluoromethylbenzophenone

[1]

Executive Summary

This technical guide analyzes the critical role of the 2-trifluoromethyl (

Structural Mechanics: The "Ortho-Twist" Phenomenon

The defining feature of this molecule is not merely the presence of fluorine, but its specific topology.[2] The placement of the bulky trifluoromethyl group at the ortho position (C2) of the benzophenone core induces a profound conformational shift that differentiates it from its planar analogs.

Steric Deconjugation

In unsubstituted benzophenone, the two phenyl rings can adopt a near-planar conformation to maximize

-

Consequence: The phenyl ring bearing the

group is forced to rotate out of the carbonyl plane (dihedral angle -

Impact on Reactivity: This "twist" reduces the conjugation between the aromatic ring and the carbonyl group. In UV-curing applications, this blue-shifts the absorption maximum (

).[1][3] In medicinal chemistry, it creates a non-planar, 3D scaffold that fits into globular protein pockets more effectively than flat intercalators.[3]

Electronic Modulation

The

| Property | Effect on Scaffold | Biological/Chemical Outcome |

| Inductive Effect ( | Decreases electron density on Ring A. | Increases the electrophilicity of the carbonyl carbon; alters pKa of nearby protons.[1][3] |

| Lipophilicity ( | Increases overall hydrophobicity.[1][3] | Enhances blood-brain barrier (BBB) permeability; offsets the polarity of the morpholine tail. |

| C-F Bond Strength | Blocks metabolic oxidation (CYP450) at the vulnerable C2 position.[1][3] |

The Morpholine-Trifluoromethyl Synergy

The molecule represents a strategic "Push-Pull" architecture essential for drug-like properties.[1][3]

The Solubility/Permeability Balance

-

The Pull (Lipophilicity): The

group drives the molecule into lipid membranes. Without it, the polar carbonyl and morpholine might limit passive diffusion. -

The Push (Solubility): The 4'-morpholinomethyl group contains a basic nitrogen (

).[1][3] In acidic physiological environments (e.g., stomach or lysosomes), this nitrogen protonates, ensuring water solubility.

Visualization of Pharmacophore Dynamics

The following diagram illustrates the interplay between the steric "twist" and the solubility "tail."

Figure 1: Mechanistic pathway showing how the ortho-CF3 and para-morpholine groups converge to optimize bioavailability.[1][3]

Experimental Protocol: Synthesis & Validation

To study this molecule, a high-fidelity synthesis route is required.[1][3] The following protocol utilizes a Reductive Amination approach (if starting from the aldehyde) or Nucleophilic Substitution (if starting from the bromide), which is generally more robust for this specific scaffold.

Selected Route: Nucleophilic Substitution of 4'-Bromomethyl-2-trifluoromethylbenzophenone.[1][3]

Reagents & Equipment

-

Precursor: 4-(Bromomethyl)-2'-(trifluoromethyl)benzophenone (CAS 85721-09-1 analog or synthesized via radical bromination).[1][3]

-

Nucleophile: Morpholine (ReagentPlus®,

).[1][3] -

Base: Potassium Carbonate (

), anhydrous.[1][3]

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Bromomethyl)-2'-(trifluoromethyl)benzophenone (

) in anhydrous MeCN ( -

Base Addition: Add anhydrous

( -

Nucleophilic Attack: Dropwise add Morpholine (

) at-

Expert Insight: Although morpholine is a secondary amine, adding it slowly at low temperature prevents bis-alkylation or side reactions with the benzophenone carbonyl (though the

steric hindrance protects the carbonyl somewhat).

-

-

Reaction: Allow the mixture to warm to room temperature and reflux at

for 4–6 hours. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Redissolve the residue in DCM and wash with water (

). Dry the organic layer over

Self-Validating Quality Control (QC)

-

-NMR: This is the most diagnostic tool.[1][3] Expect a sharp singlet around

-

-NMR: Look for the diagnostic benzylic methylene singlet (

Therapeutic & Industrial Implications[2][4][5]

Medicinal Chemistry (Oncology & CNS)

The scaffold bears structural homology to tubulin polymerization inhibitors and kinase inhibitors .[1][3]

-

Target Binding: The twisted conformation induced by the

group mimics the twisted biaryl systems found in natural products like colchicine. This allows the molecule to bind into the "colchicine-binding site" of tubulin, disrupting microtubule dynamics in cancer cells [1].[4] -

Metabolic Stability: The

group prevents hydroxylation at the ortho position, significantly extending the plasma half-life (

Photo-Curing (Materials Science)

While less common than standard amino-ketones, this fluorinated benzophenone derivative acts as a specialized Type II Photoinitiator .[1][3]

-

Mechanism: The morpholine nitrogen acts as a hydrogen donor / co-initiator.[1][3] Upon UV irradiation, the benzophenone carbonyl enters a triplet state (

) and abstracts a hydrogen from the morpholine (inter- or intramolecularly), generating a radical species that initiates polymerization. -

Advantage: The

group increases solubility in fluorinated monomers/resins, a niche requirement for high-performance coatings.[1][3]

References

-

Role of Trifluoromethyl in Drug Design: Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[5] Source: MDPI / Journal of Medicinal Chemistry.[1][3] URL:[Link] (General reference for CF3 bio-isosterism).[1][3]

-

Benzophenone Scaffold Bioactivity: Title: Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development.[1][3] Source: ResearchGate / European Journal of Medicinal Chemistry.[1][3] URL:[Link]

-

Chemical Properties of 4-(Trifluoromethyl)benzophenone (Analogous Data): Title: 4-(Trifluoromethyl)benzophenone | C14H9F3O | PubChem.[1][3] Source: National Institutes of Health (NIH).[1][3] URL:[Link][1][3]

-

Electronic Effects on Carbonyls: Title: Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon.[1][6][7] Source: Journal of Organic Chemistry (via PubMed).[1][3] URL:[Link]

Sources

- 1. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]

- 3. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of 4'-Morpholinomethyl-2-trifluoromethylbenzophenone

A Note on Nomenclature: This technical guide focuses on the compound identified by the CAS number 898750-83-9 , which is named 2-Morpholinomethyl-4'-trifluoromethylbenzophenone . While the initial query specified "4'-Morpholinomethyl-2-trifluoromethylbenzophenone," comprehensive searches yielded substantial data for the isomeric structure with the CAS number 898750-83-9. It is presumed that this is the compound of interest for researchers and drug development professionals.

Introduction

2-Morpholinomethyl-4'-trifluoromethylbenzophenone is a synthetic organic compound that belongs to the benzophenone class of molecules. Benzophenones are characterized by a diaryl ketone core and are a prevalent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The incorporation of a morpholine moiety and a trifluoromethyl group into the benzophenone scaffold is a strategic design element in medicinal chemistry. The morpholine ring, a common heterocyclic amine, is often introduced to enhance the pharmacokinetic profile of a drug candidate, improving properties such as solubility and bioavailability. The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Morpholinomethyl-4'-trifluoromethylbenzophenone, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Morpholinomethyl-4'-trifluoromethylbenzophenone consists of a central carbonyl group connecting two phenyl rings. One phenyl ring is substituted at the 2-position with a morpholinomethyl group, and the other phenyl ring is substituted at the 4'-position with a trifluoromethyl group.

| Property | Value | Source |

| CAS Number | 898750-83-9 | CymitQuimica[1] |

| Molecular Formula | C₁₉H₁₈F₃NO₂ | CymitQuimica[1] |

| Molecular Weight | 349.35 g/mol | CymitQuimica[1] |

| IUPAC Name | (2-(Morpholinomethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone | PubChem |

Synthesis of 2-Morpholinomethyl-4'-trifluoromethylbenzophenone

While a specific, detailed experimental protocol for the synthesis of 2-Morpholinomethyl-4'-trifluoromethylbenzophenone is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The synthesis can be approached through a multi-step process involving the formation of the benzophenone core followed by the introduction of the morpholinomethyl side chain.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve disconnecting the morpholinomethyl group, suggesting a precursor such as 2-(bromomethyl)-4'-trifluoromethylbenzophenone. This intermediate could be synthesized via a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic analysis of 2-Morpholinomethyl-4'-trifluoromethylbenzophenone.

Experimental Protocol: A Generalizable Synthetic Approach

The following protocol is a generalized procedure for the synthesis of analogous benzophenone derivatives and can be adapted for the target molecule.

Step 1: Friedel-Crafts Acylation to form the Benzophenone Core

-

Reaction Setup: To a stirred solution of 2-methyltoluene (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise at 0 °C.

-

Addition of Acylating Agent: To this suspension, add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product, (2-methylphenyl)(4-(trifluoromethyl)phenyl)methanone, is purified by column chromatography on silica gel.

Step 2: Radical Bromination of the Methyl Group

-

Reaction Setup: The (2-methylphenyl)(4-(trifluoromethyl)phenyl)methanone (1.0 equivalent) is dissolved in a non-polar solvent such as carbon tetrachloride.

-

Initiation: N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added to the solution.

-

Reaction Progression: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: After solvent evaporation, the crude (2-(bromomethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is purified by recrystallization or column chromatography.

Step 3: Nucleophilic Substitution with Morpholine

-

Reaction Setup: The (2-(bromomethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone (1.0 equivalent) is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide.

-

Addition of Nucleophile: Morpholine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) are added to the solution.

-

Reaction Progression: The reaction mixture is stirred at room temperature or slightly elevated temperature (50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Final Purification: The solvent is evaporated, and the final product, 2-Morpholinomethyl-4'-trifluoromethylbenzophenone, is purified by column chromatography or recrystallization to yield the pure compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 2-Morpholinomethyl-4'-trifluoromethylbenzophenone is not widely published, its structural features suggest several potential therapeutic applications.

-

Anticancer Activity: The benzophenone scaffold is present in numerous compounds with demonstrated anticancer properties. The trifluoromethyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved efficacy.

-

Anti-inflammatory Effects: Certain benzophenone derivatives are known to possess anti-inflammatory activity. The morpholine moiety can modulate the physicochemical properties to optimize interactions with biological targets involved in inflammation.

-

Neurological Disorders: The ability of the trifluoromethyl group to increase blood-brain barrier penetration makes this compound a candidate for targeting central nervous system disorders.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized 2-Morpholinomethyl-4'-trifluoromethylbenzophenone is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Characteristic signals would include those for the aromatic protons on both phenyl rings, the methylene protons of the morpholinomethyl group, and the protons on the morpholine ring.

-

¹³C NMR: Will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the carbons of the morpholine and methyl groups.

-

¹⁹F NMR: Will exhibit a characteristic signal for the trifluoromethyl group, providing confirmation of its presence.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ketone and C-F stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Caption: A workflow diagram illustrating the synthesis and characterization of 2-Morpholinomethyl-4'-trifluoromethylbenzophenone.

Conclusion

2-Morpholinomethyl-4'-trifluoromethylbenzophenone is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic routes. The combination of the benzophenone core, the morpholine moiety, and the trifluoromethyl group provides a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the synthesis and investigation of this and related compounds.

References

Sources

Technical Guide: 4'-Morpholinomethyl-2-trifluoromethylbenzophenone Derivatives and Analogs

Executive Summary

4'-Morpholinomethyl-2-trifluoromethylbenzophenone (CAS: 898770-35-9) represents a high-value chemical scaffold at the intersection of medicinal chemistry and advanced organic synthesis. This molecule integrates three distinct pharmacophoric elements: a benzophenone core (privileged structure for protein binding), a 2-trifluoromethyl group (metabolic blocker and lipophilic modulator), and a 4'-morpholinomethyl tail (solubility enhancer and hydrogen bond acceptor).

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and utility in drug discovery programs focusing on CNS agents, kinase inhibitors, and anti-inflammatory therapeutics.

Chemical Architecture & Physicochemical Profile

The molecule functions as a "bi-functional linker," connecting a lipophilic, electron-deficient aryl ring with a hydrophilic, basic solubilizing group.

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₉H₁₈F₃NO₂ | Core Identity |

| Molecular Weight | 349.35 g/mol | Fragment-based drug design compliant (<350 Da) |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suitable for CNS penetration |

| pKa (Morpholine N) | ~7.8 - 8.2 | Protonated at physiological pH; improves solubility |

| H-Bond Acceptors | 4 (3 F, 1 O, 1 N) | Critical for receptor interaction |

| Rotatable Bonds | 4 | Allows conformational adaptation in binding pockets |

Synthetic Methodology

The synthesis of this compound requires a convergent approach to ensure regioselectivity, particularly regarding the position of the trifluoromethyl group and the integrity of the morpholine ring.

Retrosynthetic Analysis

The most robust pathway involves constructing the benzophenone core first, followed by functionalization of the 4'-position.

-

Disconnection A: Acylation of toluene with 2-trifluoromethylbenzoyl chloride.

-

Disconnection B: Nucleophilic substitution of a benzylic halide with morpholine.

Optimized Synthesis Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: 2-Trifluoromethylbenzoyl chloride (1.0 eq), Toluene (Excess/Solvent), AlCl₃ (1.1 eq).

-

Conditions: 0°C to RT, 4 hours.

-

Mechanism: Electrophilic aromatic substitution. The -CF3 group on the acyl chloride directs the reaction, while the methyl group on toluene directs para (major) and ortho (minor). Steric hindrance from the 2-CF3 group favors the para attack on toluene.

-

Intermediate: 4'-Methyl-2-trifluoromethylbenzophenone.

Step 2: Radical Bromination (Wohl-Ziegler)

-

Reagents: Intermediate 1, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (solvent).

-

Conditions: Reflux, 6-12 hours.

-

Critical Control: Anhydrous conditions are required to prevent hydrolysis. Monitor by TLC to avoid over-bromination (dibromo species).

-

Intermediate: 4'-(Bromomethyl)-2-trifluoromethylbenzophenone.

Step 3: Nucleophilic Substitution (Amination)

-

Reagents: Intermediate 2, Morpholine (2.0 eq), K₂CO₃ (1.5 eq), Acetonitrile or DMF.

-

Conditions: RT to 60°C, 2-4 hours.

-

Workup: Aqueous extraction (EtOAc/Water). The excess morpholine acts as a proton scavenger.

-

Purification: Recrystallization from EtOH/Hexane or Column Chromatography.

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic pathway for the production of the target scaffold from commercially available precursors.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

This scaffold is highly relevant for drug discovery due to the specific contributions of its three structural domains.

The 2-Trifluoromethyl Group (Metabolic Shield)

-

Function: Blocks metabolic oxidation at the vulnerable ortho positions.

-

Electronic Effect: Strong electron-withdrawing group (EWG) increases the electrophilicity of the carbonyl carbon, potentially enhancing interactions with serine or cysteine residues in enzyme active sites (e.g., covalent inhibition potential).

-

Conformation: The bulky CF3 group forces the benzophenone rings to twist out of planarity, creating a specific 3D geometry often required for binding to kinases or GPCRs.

The Benzophenone Core (Linker)

-

Function: Acts as a hydrophobic spacer.

-

Pi-Stacking: Capable of T-shaped or parallel pi-stacking interactions with aromatic amino acids (Phe, Tyr, Trp) in the target protein.

The Morpholinomethyl Tail (Solubilizer)

-

Solubility: The basic nitrogen (pKa ~8) ensures the molecule is partially ionized at physiological pH, drastically improving aqueous solubility compared to a purely lipophilic benzophenone.

-

Lysosomotropism: Basic morpholines can lead to accumulation in acidic cellular compartments (lysosomes), which is a key pharmacokinetic feature for certain anticancer drugs.

SAR Decision Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the consequences of structural modifications.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

Morpholine Ring: Multiplets at ~2.4 ppm (4H, N-CH₂) and ~3.7 ppm (4H, O-CH₂).

-

Benzylic Methylene: Singlet at ~3.5–3.6 ppm (2H, Ar-CH₂-N).

-

Aromatic Region:

-

Multiplet at ~7.4–7.8 ppm corresponding to the 2-CF3 substituted ring and the benzophenone core.

-

Distinct AA'BB' system for the 4'-substituted ring if the CF3 ring doesn't induce excessive overlap.

-

-

-

¹³C NMR:

-

Carbonyl: ~195 ppm (C=O).

-

CF3: Quartet at ~124 ppm (coupling with F).

-

Benzylic Carbon: ~63 ppm.

-

Morpholine Carbons: ~53 ppm (N-C) and ~67 ppm (O-C).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 350.14 m/z.

-

Fragmentation: Loss of morpholine radical or cleavage at the benzylic position.

-

Safety & Handling

-

Hazards: As a fluorinated benzophenone derivative, it should be treated as a potential irritant (Skin/Eye/Respiratory).[1]

-

Morpholine Precursors: Morpholine is corrosive and combustible.

-

Halogenated Intermediates: The bromomethyl intermediate (Step 2) is a potent lachrymator and alkylating agent. Handle in a fume hood with double gloving.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69767, 4-(Trifluoromethyl)benzophenone. Retrieved from [Link]

-

Kumari, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[2] ResearchGate. Retrieved from [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.[3] RSC Advances, 14, 20339-20350.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Purification of 4'-Morpholinomethyl-2-trifluoromethylbenzophenone via Chromatographic Techniques

Abstract

This application note provides a comprehensive guide to the purification of 4'-Morpholinomethyl-2-trifluoromethylbenzophenone, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule, possessing both a basic morpholino group and a moderately polar benzophenone core, present unique challenges for chromatographic purification. This document outlines two robust and validated protocols for achieving high purity: a normal-phase flash chromatography method suitable for rapid, larger-scale purification and a high-resolution reversed-phase preparative HPLC method for obtaining material of the highest purity standards. The rationale behind the selection of stationary phases, mobile phases, and additives is discussed in detail to provide a thorough understanding of the purification strategy.

Introduction: The Purification Challenge

This compound is a complex organic molecule whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities can lead to side reactions, reduced yields, and the introduction of potentially toxic by-products in the final drug substance. The molecule's structure, featuring a tertiary amine (the morpholino group) and a ketone, necessitates careful consideration of the chromatographic conditions to achieve efficient separation from structurally similar impurities.

The primary challenges in the purification of this compound are:

-

Peak Tailing: The basic morpholino group can interact strongly with acidic silanol groups on standard silica gel stationary phases, leading to significant peak tailing and poor separation in normal-phase chromatography.

-

Controlling Retention in Reversed-Phase: The ionizable nature of the morpholino group can lead to poor retention and peak shape in reversed-phase chromatography if the mobile phase pH is not carefully controlled.

-

Separation from Structurally Related Impurities: The synthesis of the target compound can result in a variety of impurities, including starting materials, regioisomers, and by-products, which may have similar chromatographic behavior.

This guide provides detailed protocols to overcome these challenges and achieve high-purity this compound.

Understanding the Impurity Profile: A Synthetic Perspective

A thorough understanding of the potential impurities is paramount for developing an effective purification strategy. A plausible synthetic route for this compound involves a two-step process:

-

Friedel-Crafts Acylation: Reaction of 4-methyltoluene with 2-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4'-methyl-2-trifluoromethylbenzophenone.[1][2]

-

Functionalization: Subsequent benzylic bromination of the methyl group followed by nucleophilic substitution with morpholine.

This synthetic pathway can lead to several potential impurities that need to be removed.

Table 1: Potential Impurities and their Origin

| Impurity | Chemical Name | Origin |

| Starting Material | 4-Methyltoluene | Unreacted starting material from Step 1. |

| Starting Material | 2-Trifluoromethylbenzoyl chloride | Unreacted starting material from Step 1. |

| By-product | 2'-Methyl-2-trifluoromethylbenzophenone | Regioisomer from Friedel-Crafts acylation.[3] |

| By-product | 4'-(Bromomethyl)-2-trifluoromethylbenzophenone | Intermediate from the functionalization step. |

| By-product | Bis-(4'-(2-trifluoromethylbenzoyl))toluene | Di-acylation product from the Friedel-Crafts reaction. |

| Degradation Product | N-formylmorpholine | Potential degradation of the morpholine moiety. |

Purification Strategy: A Dual Approach

To cater to different purification needs, from bulk purification of crude material to final polishing for high-purity standards, we present two distinct chromatographic methods.

Figure 1: Dual approach for the purification of the target compound.

Protocol 1: Normal-Phase Flash Chromatography for Bulk Purification

This method is designed for the rapid purification of larger quantities of the crude product, effectively removing non-polar and some closely related impurities. The key to this protocol is the suppression of undesirable interactions between the basic analyte and the acidic stationary phase.[4]

Rationale for Method Development

-

Stationary Phase: Standard silica gel is a cost-effective choice for flash chromatography. However, to mitigate peak tailing due to the basic morpholino group, the addition of a competing base to the mobile phase is essential.[5] An alternative is to use an amine-functionalized silica, which can simplify the mobile phase preparation.[4]

-

Mobile Phase: A non-polar solvent system, such as hexane or heptane, with a more polar modifier like ethyl acetate is a standard choice for normal-phase chromatography. The addition of a small percentage of a tertiary amine, such as triethylamine (TEA), to the mobile phase effectively masks the acidic silanol groups on the silica surface, leading to improved peak shape and resolution.[5]

Experimental Protocol

Figure 2: Workflow for Normal-Phase Flash Chromatography.

Table 2: Normal-Phase Flash Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase A | Hexane (or Heptane) with 0.1% Triethylamine |

| Mobile Phase B | Ethyl Acetate with 0.1% Triethylamine |

| Gradient | 0-100% B over 20 column volumes |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at 254 nm |

| Sample Loading | Dry loading adsorbed onto silica gel |

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.

-

Column Packing: Dry pack a flash chromatography column with silica gel.

-

Equilibration: Equilibrate the column with the initial mobile phase composition (100% Mobile Phase A).

-

Sample Loading: Carefully load the silica-adsorbed sample onto the top of the column bed.

-

Elution: Begin the elution with the gradient program.

-

Fraction Collection: Collect fractions based on the UV chromatogram.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to determine the purity.

-

Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Reversed-Phase Preparative HPLC for High-Purity Polishing

For applications requiring the highest purity, such as in late-stage drug development, reversed-phase preparative HPLC is the method of choice. This technique offers superior resolution for separating closely related impurities.

Rationale for Method Development

-

Stationary Phase: A C18 stationary phase is a versatile and robust choice for reversed-phase chromatography, offering good retention for the moderately non-polar benzophenone core.[6]

-

Mobile Phase pH Control: The pKa of the protonated morpholino group is estimated to be around 7.5-8.5 (similar to N-benzylmorpholine). To ensure good retention and symmetrical peak shapes, the mobile phase pH should be adjusted to approximately 2 pH units below the pKa of the analyte.[7] A pH of 3-4 is therefore recommended. At this pH, the morpholino group will be protonated, but the use of an appropriate buffer will control its interaction with the stationary phase.

-

Mobile Phase Composition: A mixture of water and an organic modifier like acetonitrile or methanol is used. A gradient elution from a lower to a higher concentration of the organic modifier will effectively elute the target compound and its impurities.

Experimental Protocol

Figure 3: Workflow for Reversed-Phase Preparative HPLC.

Table 3: Reversed-Phase Preparative HPLC Parameters

| Parameter | Value |

| Stationary Phase | C18 Silica (e.g., 5 or 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH adjusted to 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolved in Mobile Phase A/Acetonitrile mixture |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases, ensuring they are properly degassed.

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a suitable solvent mixture, such as 50:50 Mobile Phase A:Mobile Phase B, and filter through a 0.45 µm filter.

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Run the gradient program to separate the components.

-

Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

-

Work-up: Pool the fractions that meet the desired purity specifications. Remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the final high-purity product as a salt (e.g., formate salt).

Conclusion

The successful purification of this compound is readily achievable through a well-designed chromatographic strategy. For bulk purification, normal-phase flash chromatography with an amine-modified mobile phase provides a rapid and efficient method. For obtaining the highest purity material, a subsequent reversed-phase preparative HPLC method with careful pH control is recommended. By understanding the chemical nature of the target compound and its potential impurities, researchers can confidently implement these protocols to obtain high-quality material essential for advancing their drug discovery and development programs.

References

-

Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

-

Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

NIST. (n.d.). Methanone, (4-aminophenyl)phenyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Aminobenzophenone. [Link]

-

PubChem. (n.d.). 4-Benzylmorpholine. [Link]

-

Sager, E. E., & Siewers, I. J. (1950). Dissociation constants of 4-aminobenzophenone calculated from ultraviolet spectra at several temperatures. Journal of Research of the National Bureau of Standards, 45(6), 489. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biotage.com [biotage.com]

- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. biotage.com [biotage.com]

Application Note: Comprehensive Protocol for Assessing the Anticancer Activity of Morpholine Derivatives

Introduction & Rationale

Morpholine is a "privileged structure" in medicinal chemistry, frequently incorporated into anticancer agents (e.g., Gefitinib, Buparlisib) to optimize physicochemical properties. Its inclusion typically serves two critical functions:

-

Pharmacokinetic Enhancement: The ether oxygen and secondary amine increase water solubility and metabolic stability compared to phenyl rings.

-

Target Engagement: In kinase inhibitors, the morpholine oxygen often acts as a critical hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket (e.g., PI3K, mTOR, EGFR).

This guide outlines a self-validating workflow to assess novel morpholine derivatives, moving from primary cytotoxicity screening to mechanistic confirmation of apoptosis and kinase inhibition.

Phase I: Primary Screening (Cytotoxicity)

Objective: Determine the IC

Materials

-

Cell Lines: A549 (Lung), MCF-7 (Breast), or specific mutant lines (e.g., PI3K-mutated MCF-7).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Positive Control: Doxorubicin or Buparlisib (BKM120).

Protocol Steps

-

Seeding: Plate cells in 96-well plates at optimized densities (e.g.,

to-

Critical: Edge wells should be filled with PBS to prevent evaporation artifacts ("edge effect").

-

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO

. -

Treatment: Add morpholine derivatives in serial dilutions (0.1

M – 100-

Vehicle Control: DMSO concentration must remain

(v/v) to avoid solvent toxicity.

-

-

Exposure: Incubate for 48 or 72 hours.

-

Development:

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Phenol red interference or microbial contamination. | Use phenol-free media; check sterility. |

| Low Signal (Control) | Low seeding density or metabolic dormancy. | Increase cell number; ensure log-phase growth. |

| Precipitation | Morpholine derivative insolubility. | Verify solubility in DMSO; warm to 37°C before adding. |

Phase II: Mechanistic Validation (Apoptosis)

Objective: Confirm if cell death is programmed (apoptosis) or accidental (necrosis). Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.[5][6][7] Rationale: Morpholine derivatives targeting kinases often induce apoptosis via the intrinsic mitochondrial pathway. Annexin V binds exposed phosphatidylserine (PS), an early apoptotic marker.[6][7][8]

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for Annexin V/PI staining. Note the critical inclusion of floating cells during harvesting to capture late-stage apoptotic populations.

Protocol Steps

-

Harvest: Collect both supernatant (floating cells) and adherent cells.[7][8] Use Accutase or gentle trypsinization to prevent membrane damage (false PI positive).

-

Wash: Wash cells with cold PBS.[5]

-

Buffer: Resuspend in 1X Binding Buffer.

-

Critical: Buffer must contain

(2.5 mM), as Annexin V binding is calcium-dependent.

-

-

Stain: Add 5

L Annexin V-FITC and 5 -

Analyze: Run on flow cytometer immediately.

Quadrant Interpretation

-

Q3 (Annexin-/PI-): Viable cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

-

Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.[6]

-

Q1 (Annexin-/PI+): Necrosis (Membrane rupture without PS exposure).[6]

Phase III: Target Confirmation (PI3K/Akt Pathway)

Objective: Verify inhibition of the PI3K/Akt/mTOR pathway, the primary target for many morpholine derivatives. Method: Western Blotting. Rationale: The morpholine moiety inhibits phosphorylation. We must detect the reduction of p-Akt (Ser473) and p-Akt (Thr308) relative to Total Akt.

Signaling Pathway & Inhibition Logic

Figure 2: The PI3K/Akt signaling cascade. Morpholine derivatives typically act as competitive inhibitors at the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.

Protocol Steps

-

Lysis: Lyse treated cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

-

Quantification: Normalize protein concentration (BCA Assay).

-

Separation: SDS-PAGE (10% gel).

-

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Primary: Anti-p-Akt (Ser473) (1:1000).

-

Control: Anti-Total Akt and Anti-

-Actin.

-

-

Result: A potent morpholine derivative will show faded/absent p-Akt bands while Total Akt remains constant.

References

-

Kucukoglu, K. et al. (2023). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. National Institutes of Health (PMC). Available at: [Link]

-

Jain, A. & Sahu, S.K. (2024).[9][10] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[11][12] Available at: [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. clyte.tech [clyte.tech]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. bosterbio.com [bosterbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

Probing the Hedgehog Signaling Pathway: Application Notes for Cell-Based Assays Using Vismodegib

Senior Application Scientist Note: The initial query for "4'-Morpholinomethyl-2-trifluoromethylbenzophenone" did not yield a well-characterized compound with established biological activity or associated cell-based assay protocols in the public domain. To provide a valuable and scientifically rigorous guide, this document has been developed using Vismodegib (GDC-0449) , a potent and well-characterized small molecule inhibitor of the Hedgehog signaling pathway. Vismodegib serves as an exemplary agent to illustrate the principles, workflows, and detailed protocols for characterizing pathway-specific inhibitors in a cell-based context.

Introduction: The Hedgehog Pathway and its Therapeutic Interruption

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1] Its aberrant reactivation in adult tissues is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][3] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1).[4] In the absence of a ligand, PTCH1 actively suppresses the G protein-coupled receptor-like protein Smoothened (SMO).[5] Upon ligand binding, this inhibition is lifted, allowing SMO to transduce the signal downstream. This culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then drive the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.[5][6]

Vismodegib is a first-in-class, orally bioavailable small molecule that selectively inhibits the Hh pathway.[7] Its mechanism of action involves direct binding to and inhibition of the SMO protein, effectively blocking the entire downstream signaling cascade, irrespective of the upstream ligand or PTCH1 status.[8][9] This makes Vismodegib a powerful tool for both therapeutic intervention and for dissecting the roles of Hh signaling in various cellular contexts.

This guide provides detailed protocols for three fundamental cell-based assays to characterize the activity and effects of Vismodegib: a GLI-luciferase reporter assay for direct pathway inhibition, a cell viability assay to measure downstream functional consequences, and methods to quantify target gene expression.

Mechanism of Action: Vismodegib's Interruption of Hedgehog Signaling

The following diagram illustrates the canonical Hedgehog signaling pathway and the specific point of inhibition by Vismodegib.

Caption: Vismodegib directly inhibits the SMO protein, preventing downstream signal transduction.

Experimental Workflow: A Validated Approach

A robust experimental design is critical for generating reproducible and meaningful data. The following workflow provides a logical progression from confirming on-target pathway inhibition to assessing the broader cellular consequences.

Caption: A logical workflow for characterizing a Hedgehog pathway inhibitor.

Protocol 1: GLI-Luciferase Reporter Assay

This assay provides a quantitative readout of Hh pathway activity by measuring the expression of a luciferase reporter gene driven by a GLI-responsive promoter. It is the most direct method to confirm on-target activity and determine the potency (IC50) of an inhibitor like Vismodegib.

Causality Behind Choices:

-

Cell Line: NIH/3T3 cells are commonly used as they have a low basal Hh activity but can be robustly stimulated.[10] Alternatively, cancer cell lines with known Hh pathway activation (e.g., Daoy medulloblastoma) can be used.

-

Reporter Construct: A firefly luciferase gene under the control of multiple GLI binding sites provides a sensitive and specific signal. A co-transfected constitutively expressed Renilla luciferase is crucial for normalization, correcting for variations in cell number and transfection efficiency.[11]

-

Stimulation: A pathway agonist is required to measure inhibition. Recombinant SHH protein or a small molecule SMO agonist like SAG (Smoothened Agonist) can be used to activate the pathway.

-

Assay Endpoint: A 24-48 hour incubation period is typically sufficient to allow for transcription and translation of the luciferase reporter.[12]

Materials:

-

NIH/3T3 cells stably expressing a GLI-responsive Firefly luciferase reporter and a constitutive Renilla luciferase reporter.

-

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

DMEM with 0.5% FBS (Low-serum medium).

-

Vismodegib (stock solution in DMSO).

-

Pathway agonist: Recombinant SHH protein or SAG.

-

96-well white, clear-bottom tissue culture plates.

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer.

Step-by-Step Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a pre-optimized density (e.g., 2 x 10^4 cells/well) in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Serum Starvation: Gently aspirate the medium and replace it with 80 µL of low-serum medium. Serum starvation helps to lower basal pathway activity and sensitizes the cells to stimulation. Incubate for 4-6 hours.

-

Compound Addition: Prepare serial dilutions of Vismodegib in low-serum medium. Add 10 µL of the diluted compound to the appropriate wells. Include a "vehicle control" group with DMSO at the same final concentration as the highest Vismodegib dose.

-

Pathway Activation: Immediately after compound addition, add 10 µL of the Hh pathway agonist (e.g., SHH or SAG at a pre-determined EC50 concentration) to all wells except the "unstimulated" control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the medium from the wells.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.[10]

-

Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.[13]

-

Then, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luminescence.[11]

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly to Renilla luminescence to normalize the data.

-

Plot the normalized luminescence values against the log of Vismodegib concentration.

-

Use a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

-

| Parameter | Typical Value | Rationale |

| Cell Line | NIH/3T3-GLI-Luc | Responsive to Hh stimulation. |

| Seeding Density | 1-2 x 10^4 cells/well | Ensures a confluent monolayer at the time of assay. |

| Vismodegib Range | 0.1 nM - 10 µM | Covers the expected IC50 range.[14] |

| Agonist (SAG) | 100 nM | A concentration near the EC80 ensures a robust signal window. |

| Incubation Time | 30-48 hours | Allows for optimal reporter gene expression.[10] |

| Expected IC50 | 1-10 nM | Vismodegib is a potent inhibitor of the Hh pathway.[14] |

Protocol 2: Cell Viability/Proliferation Assay

This assay measures the downstream effect of Hh pathway inhibition on cell growth and survival. It is essential for determining the functional consequences of target engagement.

Causality Behind Choices:

-

Cell Line: Use a cancer cell line known to be dependent on Hh signaling for proliferation (e.g., BCC-1, SCC-25, or certain medulloblastoma or colon cancer cell lines).[12][15]

-

Assay Type: MTS or MTT assays are colorimetric assays that measure the metabolic activity of viable cells, which correlates with cell number.[16] They are robust and suitable for high-throughput screening.

-

Time Course: A longer incubation period (e.g., 72-96 hours) is often necessary to observe significant effects on cell proliferation.[15]

Materials:

-

Hh-dependent cancer cell line (e.g., BCC-1).

-

Appropriate complete growth medium.

-

Vismodegib (stock solution in DMSO).

-

96-well clear tissue culture plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Microplate reader (490 nm absorbance).

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. The optimal density should allow for logarithmic growth throughout the assay duration.

-

Compound Addition: After allowing cells to adhere overnight, add serial dilutions of Vismodegib. Include vehicle controls.

-

Incubation: Incubate for 72-96 hours at 37°C, 5% CO2.[16]

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Express the data as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the log of Vismodegib concentration and calculate the GI50 (concentration for 50% inhibition of growth).

-

Protocol 3: Target Gene Expression Analysis (qPCR & Western Blot)

Measuring the mRNA and protein levels of direct Hh target genes, such as GLI1 and PTCH1, provides definitive evidence of on-target pathway modulation in a more biologically native context than a reporter assay.[6][17]

3A: Quantitative Real-Time PCR (qPCR)

Causality Behind Choices:

-

GLI1 is a direct transcriptional target and a reliable indicator of Hh pathway activation.[5]

-

PTCH1 is also a direct target and its upregulation is part of a negative feedback loop.[18]

-

A 24-48 hour treatment time is usually sufficient to see significant changes in transcript levels.[12]

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with Vismodegib (e.g., at 1x, 10x, and 100x the IC50 determined from the reporter assay) and a vehicle control for 24-48 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.[12]

-

3B: Western Blotting

Causality Behind Choices:

-

Detecting GLI1 protein provides confirmation that changes in mRNA levels translate to the protein level.[21]

-

A 48-72 hour treatment allows for changes in protein expression and turnover to become apparent.[22]

Step-by-Step Protocol:

-

Cell Treatment & Lysis: Treat cells in a 6-well or 10 cm dish as for qPCR, but for 48-72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against GLI1 (or other targets like PTCH1, SMO) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an antibody for a loading control (e.g., β-actin, GAPDH).

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize the target protein signal to the loading control.

| Parameter | qPCR | Western Blot |

| Primary Readout | mRNA levels | Protein levels |

| Treatment Time | 24-48 hours | 48-72 hours |

| Key Targets | GLI1, PTCH1 | GLI1, SMO |

| Normalization | Housekeeping gene (GAPDH) | Loading control (β-actin) |

Conclusion and Trustworthiness

The protocols outlined in this guide provide a self-validating system for the characterization of Hedgehog pathway inhibitors. By integrating a direct biochemical assay (luciferase reporter), a functional cellular assay (viability), and target-specific molecular biology techniques (qPCR/Western blot), researchers can build a comprehensive and trustworthy data package. The causality-driven approach to protocol design ensures that experimental choices are grounded in the known biology of the Hedgehog pathway, leading to robust, reproducible, and interpretable results. These methods are fundamental for drug development professionals and academic researchers seeking to understand and therapeutically target this critical signaling pathway.

References

-

CancerNetwork. (n.d.). Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma. Retrieved from [Link]

-

Gupta, S., Takebe, N., & LoRusso, P. (2010). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Retrieved from [Link]

-

Tang, C., & Ally, M. S. (2018). Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application. Journal of Drugs in Dermatology. Retrieved from [Link]

-

Rudin, C. M., et al. (2013). Vismodegib. Clinical Cancer Research. Retrieved from [Link]

-

Onco'Zine. (2011). Vismodegib Helps Shrink Tumors; Healing Lesions in Advanced Basal Cell Carcinoma. Retrieved from [Link]

-

Pharma Niche. (2025). Pharmacology of Vismodegib (Erivedge); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

-

Boster Bio. (n.d.). Hedgehog Signaling Pathway. Retrieved from [Link]

-

Tawbi, B., & Forsyth, P. A. (2021). Vismodegib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Lee, J., et al. (2021). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. Cancers. Retrieved from [Link]

-

D'Amico, T. A., & Peterson, B. L. (2013). Vismodegib: A Hedgehog Pathway Inhibitor for Locally Advanced and Metastatic Basal Cell Carcinomas. Journal of Drugs in Dermatology. Retrieved from [Link]

-

ResearchGate. (n.d.). Hedgehog signaling, vismodegib action, and acquired resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). Vismodegib sensitizes basal and squamous cell carcinoma cells to.... Retrieved from [Link]

-

OncLive. (2012). Dr. Aleksandar Sekulic on the Hedgehog Pathway Inhibitor Vismodegib for Basal Cell Carcinoma. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2018). Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines. Oncology Letters. Retrieved from [Link]

-

Schmid, S., et al. (2018). Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib. International Journal of Molecular Sciences. Retrieved from [Link]

-

OncLive. (2012). Dr. Cohen Discusses Hedgehog Pathway Inhibition. YouTube. Retrieved from [Link]

-

Wang, Y., et al. (2020). The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells. Computational and Mathematical Methods in Medicine. Retrieved from [Link]

-

Das, A., et al. (2025). Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis. JoVE. Retrieved from [Link]

-

Li, X., et al. (2015). Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer. Oncology Letters. Retrieved from [Link]

-

Lacouture, M. E., et al. (2016). Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma. The Oncologist. Retrieved from [Link]

-

Dhanyamraju, P. K., et al. (2010). Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma. Molecular Cancer. Retrieved from [Link]

-

Taipale, J. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [Link]

-

ResearchGate. (n.d.). The expression of Gli1, Ptch1, SHH and SMO was analyzed by RT-qPCR.... Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot assay for the expression profile of selected hedgehog.... Retrieved from [Link]

-

ResearchGate. (n.d.). Computational predicted binding mode of L-4 and Vismodegib with wild.... Retrieved from [Link]

-

Parial, R., et al. (2025). Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclop. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

-

CUSABIO. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]

-

Briscoe, J., & Small, S. (2015). Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms. Development. Retrieved from [Link]

-

Digital Commons@Becker. (2021). Hedgehog-Interacting Protein is a multimodal antagonist of Hedgehog signalling. Retrieved from [Link]

-

INDIGO Biosciences. (2023). Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol. YouTube. Retrieved from [Link]

-

Biology Lectures. (2023). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. YouTube. Retrieved from [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Vismodegib: A Hedgehog Pathway Inhibitor for Locally Advanced and Metastatic Basal Cell Carcinomas - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. m.youtube.com [m.youtube.com]

- 10. web.stanford.edu [web.stanford.edu]

- 11. youtube.com [youtube.com]

- 12. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]

- 18. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journal.waocp.org [journal.waocp.org]

- 21. researchgate.net [researchgate.net]

- 22. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4'-Morpholinomethyl-2-trifluoromethylbenzophenone

Case ID: YIELD-OPT-CF3-BZP Status: Active Support Guide Department: Process Chemistry & Application Science

Executive Summary & Chemical Challenges[1][2]

Welcome to the technical support hub for 4'-Morpholinomethyl-2-trifluoromethylbenzophenone . Low yields in synthesizing this target are typically caused by two distinct antagonistic factors inherent to the molecule's structure:

-

The Ortho-Effect (Core Formation): The 2-trifluoromethyl (

) group creates significant steric hindrance and electron withdrawal, making standard Friedel-Crafts acylations sluggish and prone to regioselectivity errors. -

The Amine Alkylation (Tail Assembly): The installation of the morpholine tail via nucleophilic substitution is prone to dimerization (formation of quaternary ammonium salts) and hydrolysis if moisture control is lax.

This guide provides a convergent, high-yield protocol utilizing Weinreb Amide chemistry to construct the core, followed by a controlled

Strategic Synthesis Workflow

To maximize yield, we recommend abandoning direct Friedel-Crafts acylation in favor of a Grignard-Weinreb approach. This prevents the "over-addition" of the Grignard reagent—a common failure mode where the ketone product reacts further to form a tertiary alcohol.[1]

Optimized Pathway Visualization

Caption: Figure 1. The Weinreb-Grignard route prevents tertiary alcohol by-products (Cluster 1) and minimizes dimerization during amination (Cluster 2).

Detailed Protocols & Troubleshooting

Phase 1: Constructing the Benzophenone Core

Objective: Synthesize 4'-methyl-2-trifluoromethylbenzophenone without over-alkylation.

The Problem: The electron-withdrawing

Protocol:

-

Activation: Dissolve 2-trifluoromethylbenzoic acid (1.0 eq) in DCM. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI). Stir until

evolution ceases. -

Amide Formation: Add

-dimethylhydroxylamine hydrochloride (1.1 eq). Stir at RT for 4 hours. Yield Check: Expect >90% conversion. -

Grignard Addition: Cool the isolated Weinreb amide in dry THF to

. Add p-tolylmagnesium bromide (1.2 eq) dropwise.-

Note: Do not reflux. The steric bulk of the ortho-

group actually helps here by preventing side reactions, but high heat will degrade the chelate.

-

-

Quench: Pour into cold

. The acid hydrolysis releases the ketone.

| Troubleshooting Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 3) | Moisture in THF killing Grignard. | Distill THF over Na/Benzophenone or use molecular sieves ( |

| Tertiary Alcohol Formed | Temperature too high during addition. | Maintain |

| Solid Precipitate in Step 1 | Incomplete CDI activation. | Ensure bubble evolution stops completely (approx 30-60 mins) before adding amine. |

Phase 2: Functionalizing the Tail (The Morpholine Step)

Objective: Convert the methyl group to a morpholinomethyl group.

Step A: Radical Bromination

-

Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic),

or Benzotrifluoride (greener alternative). -

Key Insight: Stop the reaction at 85-90% conversion to avoid gem-dibromination (which leads to the aldehyde, not the amine).

Step B: Nucleophilic Substitution (

Protocol:

-

Dissolve the benzyl bromide intermediate in Acetonitrile (MeCN) .

-

Why MeCN? It is polar aprotic, accelerating

, but easy to remove compared to DMF.

-

-

Add Potassium Carbonate (

) (2.0 eq) or DIPEA.-

Avoid: Using excess morpholine as the base. This creates morpholinium salts that complicate purification.

-

-

Add Morpholine (1.05 eq) dropwise at

, then warm to RT. -

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Hexane.

| Data: Solvent Effects on Yield |

| Solvent |

| DCM |

| DMF |

| MeCN |

| THF |

Diagnostic Logic Tree

Use this flowchart to diagnose low yields in your current batch.

Caption: Figure 2. Diagnostic logic for isolating yield-killing steps in the synthesis workflow.

Frequently Asked Questions (FAQ)

Q: Can I use the Friedel-Crafts reaction directly with 2-trifluoromethylbenzoyl chloride and benzylmorpholine?

A: We strongly advise against this. The basic nitrogen in the morpholine ring will complex with the Lewis Acid catalyst (

Q: My product is oiling out during the morpholine substitution workup. How do I crystallize it?

A: This is common with lipophilic amines. Do not use acid-base extraction if possible, as emulsions form easily. Instead, evaporate the MeCN, redissolve in minimal hot Ethanol, and add Hexane dropwise until turbid. Cool slowly to

Q: Why use the Weinreb amide? Can't I just add the Grignard to the nitrile? A: You can use the nitrile (2-trifluoromethylbenzonitrile + p-tolylmagnesium bromide), but the imine intermediate requires harsh acid hydrolysis, which can sometimes affect the morpholine moiety if you are doing a convergent coupling. The Weinreb route offers milder conditions and higher specificity for ortho-substituted systems [1].

References

-

Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Rudzinski, D. M.; Kelly, C. B.; Leadbeater, N. E. (2012).[2] "A Weinreb amide approach to the synthesis of trifluoromethylketones". Chemical Communications, 48, 9610-9612. Link

-

Salvatore, R. N.; Nagle, A. S.; Jung, K. W. (2002). "Cesium bases in organic synthesis". Journal of Organic Chemistry, 67(7), 2329–2337. Link

-

University of Calgary. (n.d.). "Nucleophilic Substitution of Benzylic Halides". Online Chemistry Textbook. Link

Sources

Technical Support Center: Synthesis of Trifluoromethylated Benzophenones

This technical guide addresses the synthesis of trifluoromethylated benzophenones (diaryl ketones bearing a

However, the strong electron-withdrawing nature of the

Route Selection & Strategy

Before troubleshooting, verify you are using the correct synthetic disconnection. The position of the

Decision Matrix: Selecting the Synthetic Route

Figure 1: Strategic decision tree for selecting the synthetic route based on electronic properties and substrate availability.

Troubleshooting Route A: Friedel-Crafts Acylation

The Issue: The

Common Side Reactions & Fixes

| Symptom | Diagnosis | Root Cause | Corrective Action |

| No Reaction / Low Yield | Recovered Starting Material | The | Invert the Electrophile: Use the |

| Ortho-Isomer Contamination | Mixture of isomers | High reaction temperatures required to force the reaction overcome steric bias. | Switch Catalyst: Use milder Lewis acids like |

| Desulfonylation / Polymerization | Tar formation | Reaction temperature too high; Lewis acid too strong. | Solvent Switch: Use Nitrobenzene or Dichloromethane to moderate the complexation of the acylium ion. |

FAQ: Friedel-Crafts

Q: Can I use trifluoromethylbenzene as the solvent?

A: No. Unlike benzene or toluene, trifluoromethylbenzene is too deactivated to serve as a reactant-solvent. You must use a more reactive solvent (like DCM) or use the

Troubleshooting Route B: Organometallic Addition (Grignard/Lithium)

The Issue: The

The "Over-Addition" Mechanism

The standard reaction of a Grignard reagent with a nitrile or ester often fails to stop at the ketone stage because the product is more reactive than the starting material.

Figure 2: Pathway to the unwanted tertiary alcohol. The CF3 group accelerates the step from Product to SideProduct.

Protocol: The Weinreb Amide Solution

To guarantee the ketone product, you must use a Weinreb Amide . The stable chelated intermediate prevents the second addition.

Step-by-Step Protocol:

-

Precursor Synthesis: Convert

to the Weinreb amide using -

Grignard Addition:

-

Dissolve Weinreb amide in anhydrous THF. Cool to -78°C .

-

Add

(1.1 equiv) dropwise. -

Critical: The stable metal-chelated intermediate forms. The ketone is not generated until quench.

-

-

Quench: Pour into cold

. This hydrolyzes the intermediate to release the trifluoromethyl benzophenone.

Q: Why not just use the nitrile route?

A: You can, but you must add CuBr (1-5 mol%) to catalyze the addition and keep the temperature strictly below

Troubleshooting Route C: Pd-Catalyzed Carbonylative Coupling

The Issue: This modern route couples an aryl halide (

Side Reaction 1: The "Missing Carbonyl" (Biaryl Formation)

-

Symptom: You isolate

(biaryl) instead of -

Cause: The rate of Transmetallation > Rate of CO Insertion.

-

Fix:

-

Increase CO Pressure: If using a balloon (1 atm), switch to a reactor at 3-5 bar.

-

Lower Temperature: High temps (

) favor CO extrusion (decarbonylation). Run at -

Ligand Choice: Use bidentate ligands like Xantphos or dppf . These enforce a geometry that favors CO insertion.

-

Side Reaction 2: Defluorination[1]

-

Symptom: Loss of the

group or formation of -

Mechanism: Palladium can insert into the

bond (oxidative addition) or facilitate

Optimized Carbonylative Protocol

Reagents:

- (Aryl Iodide preferred over Bromide).

- (Boronic Acid).

-

Catalyst:

(2 mol%) + Xantphos (3 mol%). -

Base:

or -

CO Source:

(solid source) or CO gas (balloon).

Procedure:

-

Mix

, Boronic acid, Pd catalyst, ligand, and solid CO source in toluene/water (biphasic helps solubility). -

Heat to 80°C . Do not exceed 100°C.

-

Monitor via LCMS for the biaryl side product. If biaryl appears, lower Temp and increase CO equivalents.

References

-

Friedel-Crafts Selectivity: Olah, G. A.; Kobayashi, S. Aromatic substitution. XXXII. Friedel-Crafts acylation of benzene and alkylbenzenes with acyl halides.

-

Weinreb Amide Mechanism: Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.

-

Carbonylative Coupling Reviews: Wu, X.-F.; Neumann, H.; Beller, M. Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids.

-

Defluorination Mechanisms: Amii, H.; Uneyama, K. C-F bond activation in organic synthesis.

-

Ruppert-Prakash Reagent Overview: Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents.

Technical Support Center: Troubleshooting Peak Tailing in Morpholine Compounds